molecular formula C11H11F3N2O2 B1670361 Dezinamide CAS No. 91077-32-6

Dezinamide

Cat. No. B1670361
CAS RN: 91077-32-6
M. Wt: 260.21 g/mol
InChI Key: LIAILJLSVRAGSM-UHFFFAOYSA-N
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Description

Dezinamide is a potential antiepileptic drug that binds to the voltage-sensitive sodium channel . It is a metabolite of fluzinamide and is active in preventing maximal seizures induced in mice or rats by electroshock and threshold seizures induced in mice by metrazol, bicuculline, and picrotoxin .


Molecular Structure Analysis

Dezinamide has a molecular weight of 260.21 and its molecular formula is C11H11F3N2O2 . It’s important to note that the structure of a molecule can greatly influence its physicochemical properties and biological activity.

Scientific Research Applications

Tuberculosis Treatment

Dezinamide, known as Pyrazinamide in scientific research, has been extensively studied for its role in treating tuberculosis (TB). It is a critical component of the standard first-line therapy for drug-susceptible TB and is also used in second-line treatment regimens for multidrug-resistant TB (MDR-TB). Pyrazinamide's unique ability to shorten drug therapy by several months and reduce disease relapse rates makes it an irreplaceable part of TB treatment. This is due to its bactericidal properties against semi-dormant mycobacteria not killed by other antituberculosis drugs (Lamont, Dillon, & Baughn, 2020).

Drug-Resistant Tuberculosis

A significant amount of research has focused on the role of Pyrazinamide in the context of drug-resistant tuberculosis. Studies have investigated the mechanisms of Pyrazinamide resistance, often linked to mutations in the pncA gene of Mycobacterium tuberculosis. This resistance poses challenges in the treatment of MDR-TB, highlighting the need for comprehensive susceptibility testing and understanding of the molecular mechanisms behind Pyrazinamide resistance (Allana et al., 2017).

Pharmacokinetics and Drug Formulation

Research has also explored the pharmacokinetics of Pyrazinamide, focusing on optimizing dosing regimens for both drug-sensitive and resistant TB. This involves understanding how different doses affect drug exposure and efficacy, especially in diverse patient populations, including those with HIV/TB co-infection (Chirehwa et al., 2017). Moreover, studies on formulating Pyrazinamide into polymeric nanoparticles have been conducted to improve drug delivery, targeting specific cells like alveolar macrophages, and enhancing patient compliance (Varma et al., 2015).

Host Immune Response Modulation

Another interesting area of research is the investigation into Pyrazinamide's effects on the host immune response during Mycobacterium tuberculosis infection. Studies have suggested that Pyrazinamide, in addition to its antimicrobial properties, may modulate the release of pro-inflammatory cytokines and chemokines, thus influencing the host's immune response to TB infection (Manca et al., 2013).

Molecular and Structural Analysis

Additionally, molecular andstructural analysis of Pyrazinamide and its associated proteins have been undertaken to predict and understand resistance mechanisms. For example, the use of computational methods to assess the impact of mutations on the 3D structure of pncA (pyrazinamidase), which is crucial for drug activation, has provided insights into Pyrazinamide resistance. This research can aid in the development of molecular diagnostic tests for Pyrazinamide resistance in clinical settings (Karmakar et al., 2020).

Role in Mycobacterium tuberculosis Energetics and Transport

Studies have also shown that Pyrazinamide disrupts the membrane energetics and inhibits membrane transport function in Mycobacterium tuberculosis. This disruption is linked to its preferential activity against old non-replicating bacilli, contributing to its unique role in TB treatment (Zhang et al., 2003).

Identification of New Anti-Tubercular Agents

The development of new anti-tubercular agents also involves the study of Pyrazinamide derivatives. Researchers have synthesized and evaluated various compounds for their anti-tubercular activity, expanding the arsenal against Mycobacterium tuberculosis, particularly strains resistant to conventional drugs (Srinivasarao et al., 2020).

Safety And Hazards

While specific safety and hazard information for Dezinamide is not available in the search results, it’s important to note that all drugs have potential side effects and risks. These should be thoroughly evaluated and understood before use .

Relevant Papers One relevant paper titled “Dezinamide for partial seizures: results of an n-of-1 design trial” discusses a double-blind, placebo-controlled trial that showed Dezinamide’s preliminary evidence of efficacy and safety in an open-label study . The trial used an n-of-1 (single-patient) design and found that Dezinamide showed minimal clinical toxicity and significant efficacy .

properties

IUPAC Name

3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)7-2-1-3-8(4-7)18-9-5-16(6-9)10(15)17/h1-4,9H,5-6H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAILJLSVRAGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)N)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40238406
Record name Dezinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dezinamide

CAS RN

91077-32-6
Record name Dezinamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091077326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dezinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEZINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C85G40F6YS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 30.6 g (0.141 mole) of 3-[3-(trifluoromethyl)phenoxy]azetidine and 42 g (0.321 mole) of nitrourea (80%) in 500 ml of acetone was stirred for 5 days (5 days not required, but convenient) at room temperature. The mixture was filtered and the filtrate concentrated in vacuo. The residue was partitioned between 150 ml of water and 100 ml of ethyl acetate and the layers separated. The aqueous layer was washed with 100 ml of ethyl acetate. The ethyl acetate layers were washed with 75 ml of 5% aqueous sodium hydroxide solution followed by 75 ml of water, dried over sodium sulfate and concentrated in vacuo. The residual oil was crystallized from ethyl alcohol-ethyl acetate to give 22 g (60%) substantially the title compound. Recrystallization twice from ethyl alcohol gave 9.9 g of white crystalline solid, m.p. 151°-152.5° C.
Quantity
30.6 g
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42 g
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500 mL
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Synthesis routes and methods II

Procedure details

A 16 ml solution containing 5.94 g of phosgene was prepared by dissolving phosgene gas in cold toluene. This solution was stirred with 7 g potassium carbonate in an acetone-ice bath for about 10 minutes. To this solution in the bath was added dropwise over a 13 minute period at -9° C. to +4° C. a solution of 19.2 g (0.050 mole) of 1-(diphenylmethyl)-3-[3-(trifluoromethyl)phenoxy]azetidine in 38.4 ml of toluene. The cold bath was removed and the temperature of the reaction mixture rose to 18° C. after 1/2 hr. TLC (silica gel eluted with methylene chloride) of a sample indicated all the 1-(diphenylmethyl)-3-[3-(trifluoromethyl)phenoxy]azetidine had disappeared (reacted). After 1 hr, the mixture was filtered to remove solid, leaving a filtrate containing 3-[3-(trifluoromethyl)phenoxy]-1-azetidinecarbonyl chloride and diphenylchloromethane. The filtrate was added (over a 7 min period) to about 30 ml of liquid ammonia at - 60° to -30° C. Some white solid formed in the mixture. The ammonia was refluxed under a dry ice-acetone condenser for 1/2 hr and then allowed to evaporate using nitrogen gas to facilitate the removal of ammonia. Petroleum ether (60 ml) was added to the mixture and the resulting white solid was collected by filtration and rinsed twice with petroleum ether to give 18.1 g of solid. The solid was stirred in 90 ml of water at room temperature for one hr, filtered off, rinsed twice with water and dried under vacuum at about 60° C. for 2 hr to give 13 g (100%) of title compound.
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0 (± 1) mol
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solution
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16 mL
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5.94 g
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7 g
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19.2 g
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Reaction Step Five
Quantity
38.4 mL
Type
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Reaction Step Five
Name
3-[3-(trifluoromethyl)phenoxy]-1-azetidinecarbonyl chloride
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0 (± 1) mol
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30 mL
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Synthesis routes and methods III

Procedure details

To a solution of 2.2 g (0.01 mole) of 3-[3-(trifluoromethyl)phenoxy]azetidine in 45 ml of methylene chloride and 45 ml of absolute ethyl alcohol was added 7 g. (0.066 mole) of nitrourea and the mixture was stirred at room temperature for 48 hr. The mixture was filtered. The filtrate was evaporated to dryness and the residue was partitioned between 75 ml methylene chloride and 75 ml water. The water layer was extracted three times with 50 ml of methylene chloride. The methylene chloride extracts were combined and evaporated to dryness. The residue was treated (washed) with a mixture of 1 ml methylene chloride and 20 ml of toluene and filtered. The precipitate was recrystallized from ethanol-water to give pale yellow crystals. The crystals were mixed with 2 ml of methylene chloride and 20 ml toluene and the mixture was heated on a steam bath for 2 hrs. The mixture was stored in a refrigerator for approximately 72 hrs. and filtered to give 1.2 g of the product as white crystalline needles, m.p. 151°-152° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
45 mL
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45 mL
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solvent
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0.066 mol
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20 mL
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2 mL
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Synthesis routes and methods IV

Procedure details

A solution of 6 fold molar excess nitrourea and 3-[3-(trifluoromethyl)phenoxy]azetidine in a 50-50 vol. % mixture of methylene chloride and absolute ethyl alcohol is stirred at room temperature for 48 hr. The mixture is filtered. The filtrate is evaporated to dryness and the residue is partitioned between equal volumes of methylene chloride and water. The water layer is extracted 3 times with methylene chloride. The methylene chloride extracts are combined and evaporated to dryness. The residue is washed with a mixture of 1 vol. of methylene chloride to 20 volumes of toluene and filtered. The precipitate is recrystallized from ethanol/water to give pale yellow crystals. The crystals are triturated with a mixture of 2 volumes methylene chloride to 20 volumes of toluene for 2 hr. White crystals of title compound are obtained, m.p. 151°-152° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dezinamide

Citations

For This Compound
76
Citations
MD Privitera, DM Treiman, GW Pledger, JT Sahlroot… - Neurology, 1994 - AAN Enterprises
Background: Dezinamide (DZM, ADD 94057) is a potential antiepileptic drug that binds to the voltage-sensitive sodium channel and showed preliminary evidence of efficacy and safety …
Number of citations: 17 n.neurology.org
MD Privatera - Epilepsia, 1992 - cir.nii.ac.jp
Efficacy of ADD 94057 (dezinamide) in partiai seizures: a single patient design trial | CiNii Research … Efficacy of ADD 94057 (dezinamide) in partiai seizures: a single patient design trial …
Number of citations: 1 cir.nii.ac.jp
JP Stables, M Bialer, SI Johannessen, HJ Kupferberg… - Epilepsy research, 1995 - Elsevier
… It is believed that the anticonvulsant properties of dezinamide … Dezinamide is well tolerated in single doses up to 600 rag. It … related nonlinearly to the administered dose of dezinamide. …
Number of citations: 55 www.sciencedirect.com
R Fisher, D Blum - Epilepsia, 1995 - Wiley Online Library
Clinical investigators recently have studied at least 21 new antiepileptic drugs (AEDs) in people with epilepsy. This review briefly examines 15 of these new AEDs: clobazam (CLB), …
Number of citations: 42 onlinelibrary.wiley.com
D Saxena, A Sharma, MH Siddiqui… - International Journal of …, 2023 - journals.lww.com
… For BBB-permeable compounds, MACCSFP8 (QAAA@1) feature values for all 1951 compounds were found to be zero except for the compound with PubChem ID 146291, Dezinamide. …
Number of citations: 2 journals.lww.com
AV Shindikar, F Khan, CL Viswanathan - European journal of medicinal …, 2006 - Elsevier
A set of seven novel N-substituted 2-anilinophenylacetamides were designed by pharmacophore generation and using flexible alignment module of MOE software. The novel …
Number of citations: 54 www.sciencedirect.com
B Malawska - Mini Reviews in Medicinal Chemistry, 2003 - ingentaconnect.com
The chemical diversity and various mechanisms of action of anticonvulsants make it difficult to identify a common pharmacophore. The present review outlines different pharmacophore …
Number of citations: 57 www.ingentaconnect.com
A Margolis, C Giuliano - Epilepsy & behavior reports, 2019 - Elsevier
… Privitera and colleagues assessed the efficacy and safety of dezinamide in 15 patients with … dezinamide dose, patients were randomized to six 5-week periods in pairs of dezinamide or …
Number of citations: 35 www.sciencedirect.com
JE Foster, JM Nicholson, R Butcher, JP Stables… - Bioorganic & medicinal …, 1999 - Elsevier
A comparison of enaminones from various unsubstituted and p-substituted benzamides to the analogous benzylamines has been undertaken with the aim of elucidating the essential …
Number of citations: 137 www.sciencedirect.com
S Dalkara, A Karakurt - Current topics in medicinal chemistry, 2012 - ingentaconnect.com
Major advances in antiepileptic drug therapy have taken place since 1950s. In the first period, several antiepileptic drugs (AEDs) such as phenobarbital, diphenylhydantoin, …
Number of citations: 64 www.ingentaconnect.com

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